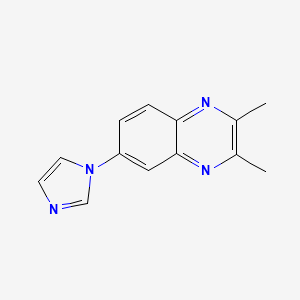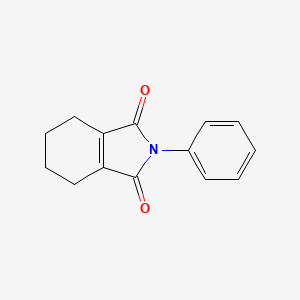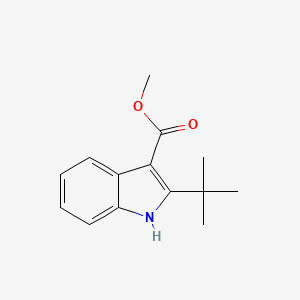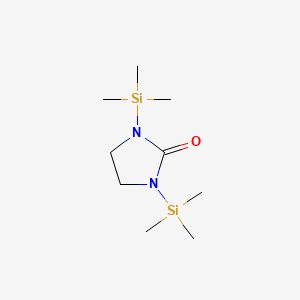
6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline is a heterocyclic compound that features both imidazole and quinoxaline moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazole ring, in particular, is a five-membered ring containing two nitrogen atoms, which contributes to its versatility in forming hydrogen bonds and coordinating with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline typically involves the condensation of 2,3-dimethylquinoxaline with imidazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the imidazole ring attaches to the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions due to the presence of nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of halogenated quinoxaline derivatives.
Scientific Research Applications
6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in anticancer and anti-inflammatory therapies.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline exerts its effects involves interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. The quinoxaline moiety can intercalate with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the imidazole ring, resulting in different chemical properties.
6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid: Contains a pyridazine ring instead of a quinoxaline ring, leading to variations in biological activity.
Uniqueness
6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline is unique due to the combination of imidazole and quinoxaline rings, which confer a broad spectrum of chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-imidazol-1-yl-2,3-dimethylquinoxaline |
InChI |
InChI=1S/C13H12N4/c1-9-10(2)16-13-7-11(3-4-12(13)15-9)17-6-5-14-8-17/h3-8H,1-2H3 |
InChI Key |
AOSOWDMAZMVJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N3C=CN=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)






![4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15067304.png)
![1'-Methylspiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B15067309.png)




